molecular formula C18H20O3 B2731801 3-(4-Tert-butylphenyl)-4-methoxybenzoic acid CAS No. 926253-83-0

3-(4-Tert-butylphenyl)-4-methoxybenzoic acid

Cat. No. B2731801
CAS RN: 926253-83-0
M. Wt: 284.355
InChI Key: NVFGETMGPXYGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Tert-butylphenyl)-4-methoxybenzoic acid, or 3-TBA, is a derivative of benzoic acid with a tert-butyl group attached to the para position of the phenyl ring and a methoxy group attached to the ortho position of the phenyl ring. It is an organic compound that is widely used in scientific research due to its unique properties. The compound has a wide range of applications in the field of organic synthesis, drug delivery, and biochemistry.

Scientific Research Applications

Occurrence and Environmental Fate of Parabens

Parabens, structurally related to phenolic acids, are widely used as preservatives in various consumer products. Their presence in aquatic environments has raised concerns about their fate and behavior. Studies have shown that parabens, despite wastewater treatments, persist at low concentrations in effluents and surface waters. Their ubiquity is attributed to the continuous introduction from consumer product usage. Methylparaben and propylparaben are the most predominant, reflecting their commonality in products. The environmental persistence of these compounds necessitates further research into their impact on aquatic ecosystems (Haman et al., 2015).

Pharmacological Activities of Gallic Acid

Gallic acid, a naturally occurring phenolic acid, has garnered interest for its anti-inflammatory properties. The review highlights its pharmacological activities and molecular mechanisms in inflammatory diseases. Despite its widespread occurrence in plants, the lower extraction rate limits its application. Gallic acid demonstrates potential in treating various inflammation-related diseases, supported by pharmacokinetic studies indicating fast absorption and elimination. Its anti-inflammatory mechanisms involve the MAPK and NF-κB signaling pathways, suggesting a promising role in clinical applications (Bai et al., 2020).

Antioxidant Activity Determination Methods

The study of antioxidants is crucial across various fields, including food engineering and pharmaceuticals. This review presents critical analyses of tests used to determine antioxidant activity, such as the ORAC, HORAC, TRAP, and TOSC tests. These methods, based on chemical reactions and spectrophotometry, assess the kinetics or equilibrium state of antioxidant activity in samples. The combination of chemical and electrochemical methods could clarify the mechanisms and kinetics involved, providing insights into antioxidant analysis and the determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Vanillic Acid: Pharmacological Characteristics

Vanillic acid, a dihydroxybenzoic acid analog, is recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. This review emphasizes its potential in treating diseases due to these pharmacological properties. The structural features, particularly the presence of methoxy groups, contribute to its strong antioxidant activity, highlighting its therapeutic and industrial applications (Ingole et al., 2021).

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-18(2,3)14-8-5-12(6-9-14)15-11-13(17(19)20)7-10-16(15)21-4/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFGETMGPXYGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Tert-butylphenyl)-4-methoxybenzoic acid

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